N-(2-amino-5-fluorophenyl)methanesulfonamide
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Description
N-(2-amino-5-fluorophenyl)methanesulfonamide (AFMS) is a fluorinated sulfonamide derivative of an aromatic amine. It is a widely used chemical that has many applications in a variety of fields, such as synthetic organic chemistry, pharmaceuticals, and biochemistry. AFMS is a versatile molecule that has a variety of properties that make it useful for a wide range of applications.
Scientific Research Applications
Synthesis and Biological Activity in HMG-CoA Reductase Inhibition : A novel series of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted compounds were synthesized and evaluated for their ability to inhibit HMG-CoA reductase, an enzyme involved in cholesterol biosynthesis. The study found one compound to be a potent cholesterol biosynthesis inhibitor, significantly more effective than lovastatin and pravastatin (Watanabe et al., 1997).
Fluorometric Analysis for Soterenol and Mesuprine : Research on methanesulfonanilides, which are bioisosteric with adrenergic catecholamines, demonstrated that they form fluorescent species when subjected to the trihydroxyindole reaction. This finding suggests a potential for developing a fluorometric analysis method for these compounds (Kensler et al., 1976).
Inhibition of 5-Lipoxygenase : A study on N-(5-substituted) thiophene-2-alkylsulfonamides showed that these compounds are potent inhibitors of 5-lipoxygenase, an enzyme associated with inflammatory processes. The compounds displayed dose-dependent inhibition and significant anti-inflammatory activity in animal models (Beers et al., 1997).
Chemoselective N-Acylation Reagents : Research into N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explored their use as N-acylation reagents, showing good chemoselectivity. This work contributes to the understanding of structure-reactivity relationships in chemical synthesis (Kondo et al., 2000).
Inhibition of Methionine Aminopeptidase by Quinolinyl Sulfonamides : Quinolinyl sulfonamides, including N-(quinolin-8-yl)methanesulfonamide, were identified as potent inhibitors of methionine aminopeptidase, an enzyme relevant in cancer research. This study highlights the importance of metal interactions in enzyme inhibition (Huang et al., 2006).
Cyclooxygenase-2 (COX-2) Inhibition : Research on 1,5-diarylpyrazole derivatives showed that the addition of a methanesulfonamide group significantly enhances COX-2 inhibitory activity, leading to potent and selective inhibitors. This finding is relevant for anti-inflammatory drug development (Singh et al., 2004).
Theoretical Calculations for Antioxidant Activity : A study conducted theoretical calculations on N-(3,5-di-tert-butyl-2-hydroxyphenyl) methanesulfonamide compounds to predict their free energy and molecular orbitals, contributing to the understanding of their antioxidant activity (Xue et al., 2022).
Sulfur-Containing Derivatives for Hypertension Treatment : A study on N-methanesulfonyl derivatives of β-phenethylamine, such as (+)-amphetamine, found that certain derivatives significantly lowered blood pressure in hypertensive rats, indicating potential therapeutic applications (Foye et al., 1971).
Proton-Donating Ability of Trifluoro-N-(2-phenylacetyl)methanesulfonamide : Research on the structure and proton-donating ability of this compound showed that it exists in the form of two conformers and is a stronger hydrogen bond donor than related compounds, which is significant for understanding molecular interactions (Oznobikhina et al., 2009).
properties
IUPAC Name |
N-(2-amino-5-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXSHEPMWDRBNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-5-fluorophenyl)methanesulfonamide |
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